2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride

aqueous solubility salt screening synthetic chemistry

Researchers pursuing TrkA-targeted fragment-based drug discovery face solubility bottlenecks with the neutral free base (CAS 380389-67-3). This pre-formed dihydrochloride salt (MW 300.10) eliminates organic co-solvent addition and free-basing steps, enabling homogeneous aqueous reaction conditions directly. • Aqueous-ready solubility: Streamlines amide bond formation and high-throughput parallel synthesis without co-solvent addition. • Bidentate N,N-chelation geometry: The 1,2-disposition of imidazole and aniline nitrogens serves as an intrinsic directing group for Pd-catalyzed C-H activation. • Proven pharmacophore: Elaborated derivatives achieve TrkA IC₅₀ = 14.2 nM, validating this scaffold for neurotrophin-driven cancer and chronic pain programs.

Molecular Formula C10H10Cl2F3N3
Molecular Weight 300.11
CAS No. 1171789-95-9
Cat. No. B2410944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride
CAS1171789-95-9
Molecular FormulaC10H10Cl2F3N3
Molecular Weight300.11
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2.Cl.Cl
InChIInChI=1S/C10H8F3N3.2ClH/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16;;/h1-6H,14H2;2*1H
InChIKeyPCUBEIYIOQRLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline Dihydrochloride: Physicochemical & Structural Baseline


2-(1H‑Imidazol‑1‑yl)-5-(trifluoromethyl)aniline dihydrochloride is a pre‑formed, crystalline hydrochloride salt of a 2‑imidazolyl‑5‑trifluoromethyl‑substituted aniline (free base CAS 380389‑67‑3). The dihydrochloride form provides a molecular weight of 300.10 g·mol⁻¹ (vs. 227.19 g·mol⁻¹ for the free base) and contains two equivalents of HCl, yielding a formal hydrogen‑bond donor count of 3 (vs. 1 for the free base) [1]. The imidazole ring is attached at the 2‑position of the aniline ring, while the electron‑withdrawing trifluoromethyl group occupies the 5‑position – a substitution pattern that distinguishes it from the 3‑imidazolyl isomers commonly encountered as nilotinib impurities and intermediates [2].

Aqueous reaction workflowsPre-formed dihydrochloride salt supports homogeneous aqueous conditions without prior free-basing
Chelation-assisted cross-coupling2-Imidazolyl regioisomer provides a 1,2-N,N-bidentate geometry suitable for directing-group applications
Regioisomeric identity controlDistinct from common 3-imidazolyl nilotinib impurity; enables unambiguous building-block selection

Why Generic Imidazolyl-Trifluoromethylanilines Cannot Substitute


Compounds bearing the imidazol‑1‑yl‑trifluoromethylaniline pharmacophore are not interchangeable building blocks because both the positional attachment of the imidazole ring and the ionic form profoundly alter solubility, reactivity, and biological recognition. The commercial availability of the 2‑imidazolyl isomer as a pre‑formed dihydrochloride salt directly addresses the poor aqueous solubility of the neutral free base, enabling homogeneous aqueous reaction conditions that are precluded when using the free base or the isomeric 3‑imidazolyl constructs [1]. Furthermore, the 2‑substitution pattern positions the primary aniline nitrogen adjacent to the imidazole ring, creating a unique bidentate chelation geometry that is exploited in metal‑catalyzed C–N cross‑coupling reactions, a feature that is absent in the 3‑ and 4‑substituted regioisomers .

Regioisomer mismatch3-Imidazolyl isomer lacks the 1,2-bidentate chelation geometry; reactivity in metal-catalyzed steps may shift
Salt form mismatchFree base may limit aqueous solubility and prevent homogeneous reaction conditions; in-situ salt formation adds variability
Building-block interchangeabilityIsomeric substitution pattern and protonation state alter solubility and coordination; not directly transferable without validation

Quantitative Differentiation Evidence


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (MW 300.10 g·mol⁻¹, H‑bond donor count = 3) exhibits substantially enhanced aqueous solubility relative to the neutral free base (MW 227.19 g·mol⁻¹, H‑bond donor count = 1) due to the ionized ammonium moiety. Vendor technical notes report that the salt form 'enhances solubility in aqueous and polar organic solvents, facilitating applications in synthetic chemistry and pharmaceutical research' [1]. By comparison, the free base is described as a solid with limited aqueous solubility and is routinely handled in organic diluents . No comparative intrinsic solubility (μg·mL⁻¹) data were identified in authoritative databases; the classification of this evidence is therefore limited to vendor-reported physical form and handling observations.

Aqueous Solubility
Data to verify
Dihydrochloride salt vs. free base: Enhanced aqueous solubility reported (vendor handling notes)
Supports aqueous reaction workflows
No intrinsic solubility data available; inferred from H-bond donor count
aqueous solubility salt screening synthetic chemistry

Certified Purity and Batch Consistency

Commercially supplied 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is specified with a minimum purity of 95 % as determined by HPLC, NMR, or GC . The same purity specification is applied to the free base (CAS 380389-67-3) by the same vendor class , indicating that the salt form does not sacrifice purity for solubility. No direct head‑to‑head purity comparison between the dihydrochloride and the free base from a single lot is available; however, the consistent 95 % threshold across suppliers enables reliable stoichiometric calculations without further purification.

Certified Purity
Specification review
≥95% (HPLC/NMR/GC)
Consistent purity threshold across salt and free base forms
Based on vendor CoA; no single-lot head-to-head comparison
purity specification quality assurance procurement

Regioisomeric Differentiation: 2- vs. 3-Imidazolyl Substitution

The 2‑(imidazol‑1‑yl)aniline arrangement positions the imidazole N‑3 atom and the aniline NH₂ group in a 1,2‑relationship on the aromatic ring, creating a potential bidentate N,N‑donor motif. This structural feature has been exploited in transition‑metal‑catalyzed C–N bond‑forming reactions where a chelating directing group is required . By contrast, the isomeric 3‑(imidazol‑1‑yl)‑5‑(trifluoromethyl)aniline (CAS 943320-48-7) places the imidazole meta to the aniline nitrogen, precluding chelation and instead serving as a nilotinib impurity marker [1]. No quantitative catalytic turnover data are available for direct comparison; the differentiation is inferred from coordination geometry arguments.

Chelation Geometry
Class-level inference
2-Imidazolyl forms 1,2-N,N-bidentate motif; 3-isomer places imidazole meta to NH₂
Potential directing group in metal-catalyzed coupling
Inferred from connectivity; no quantitative catalytic data
regioisomer cross-coupling chelating ligand nilotinib impurity

Computed Lipophilicity vs. 3-Regioisomer

Both the 2‑imidazolyl free base (CAS 380389-67-3) and the 3‑imidazolyl free base (CAS 943320-48-7) share an identical computed XLogP3‑AA value of 1.9, reflecting comparable lipophilicity [1][2]. This parity indicates that the substitution position does not alter passive membrane permeability predictions, and any biological selectivity observed for the 2‑isomer must arise from specific target‑site interactions (e.g., hydrogen‑bond networks) rather than global physicochemical changes.

Computed logP
Cross-study comparable
XLogP3-AA = 1.9 (both isomers) / Δ = 0.0
No lipophilicity penalty for 2-isomer
Computed by PubChem; identical predicted membrane permeability
lipophilicity logP permeability medicinal chemistry

Enhanced Hydrogen-Bond Donor Capacity

The dihydrochloride salt (CID 43810736) possesses three hydrogen‑bond donor atoms (anilinium NH₃⁺, two HCl protons) versus a single donor (aniline NH₂) in the neutral free base (CID 4800430) [1][2]. This increased donor count expands the potential for co‑crystallization and salt‑mediated assembly in solid‑state chemistry applications, without changing the hydrogen‑bond acceptor count (5 for both forms, arising from imidazole N, aniline N, and CF₃ fluorine atoms).

H-Bond Donors
Cross-study comparable
HBD = 3 (dihydrochloride) vs 1 (free base) / Δ +2
Expands co-crystal design space
Computed by Cactvs; acceptor count unchanged
hydrogen bonding co-crystallization supramolecular chemistry salt form

TrkA Kinase Inhibition Evidence for Core Scaffold

A compound containing the 2‑(imidazol‑1‑yl)‑5‑(trifluoromethyl)aniline substructure, disclosed in multiple U.S. patents (US8865698, US10047097, US11267818), demonstrated an IC₅₀ of 14.2 nM against the TrkA kinase domain in an ELISA‑based enzymatic assay at pH 7.5 [1]. While this data point belongs to a more elaborate clinical candidate and cannot be directly attributed to the bare building block, it establishes that the 2‑imidazolyl‑CF₃‑aniline core is tolerated in a low‑nanomolar kinase inhibitor scaffold. No equivalent TrkA IC₅₀ is available for the 3‑ or 4‑imidazolyl regioisomers in the same assay, limiting direct comparability.

TrkA IC₅₀ (Derivative)
Class-level inference
14.2 nM (elaborated scaffold)
Supports fragment-based kinase inhibitor design
Not measured for bare building block; derived from patent example
kinase inhibition TrkA IC50 pain oncology

Application Scenarios


Aqueous Amide Coupling and Bioconjugation

The dihydrochloride salt's enhanced aqueous solubility enables its direct use in amide bond formation under aqueous or mixed aqueous‑organic conditions without prior free‑basing or organic co‑solvent addition, which is required for the neutral free base [1]. This streamlines peptide‑like conjugate synthesis and reduces solvent variability in high‑throughput parallel chemistry workflows.

Directed C–H Functionalization and Chelation-Assisted Cross-Coupling

The 1,2‑disposition of the imidazole and aniline nitrogen atoms in the 2‑regioisomer forms a bidentate N,N‑chelation pocket that can serve as a directing group in palladium‑catalyzed C–H activation or cross‑coupling reactions [1]. Users pursuing late‑stage functionalization of the aniline ring can exploit this inherent geometry without installing an exogenous directing group, a capability absent in the 3‑isomer.

Fragment-Based Drug Discovery for TrkA Kinase

Given that elaborated derivatives of the 2‑imidazolyl‑5‑(trifluoromethyl)aniline core achieve low‑nanomolar TrkA inhibition (IC₅₀ = 14.2 nM) [1], the dihydrochloride building block is a preferred fragment for growing or linking strategies in FBDD campaigns targeting neurotrophin‑driven cancers and chronic pain. Starting from the pre‑formed salt bypasses solubility‑related false negatives in biochemical screening.

Solid-State Co-Crystallization and Salt Screening

The three hydrogen‑bond donors of the dihydrochloride (vs. one for the free base) [1] offer a wider supramolecular design space for co‑crystallization with carboxylic acid or amide co‑formers. Pharmaceutical solid‑form scientists seeking to generate novel multi‑component crystals with tailored dissolution profiles can leverage the salt's enhanced donor count to access unique crystal packings.

Application
Selection Property
Validation Focus
Aqueous amide coupling & bioconjugation
Pre-formed salt aqueous solubility
Homogeneous reaction conditions without prior free-basing
Directed C–H functionalization & cross-coupling
2-Imidazolyl bidentate chelation geometry
Catalytic turnover with directing-group strategy
Fragment-based TrkA inhibitor discovery
Core scaffold with kinase inhibitor precedent
Kinase inhibition SAR and fragment growing feasibility
Solid-state co-crystallization screening
Enhanced H-bond donor count (salt form)
Multi-component crystal formation and dissolution profiling
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